N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide
Description
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a morpholinosulfonyl group at the 3-position of the benzamide core and a 2-methyl-4-nitrophenyl substituent at the amide nitrogen. This compound belongs to a class of molecules frequently explored for their bioactivity, particularly as enzyme inhibitors.
Synthetically, such compounds are typically derived from multi-step reactions involving sulfonylation, amide coupling, and functional group modifications. For example, morpholinosulfonyl groups are introduced via sulfonamide formation, while nitro and methyl substituents are incorporated through Friedel-Crafts or electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-11-15(21(23)24)5-6-17(13)19-18(22)14-3-2-4-16(12-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRPASZXNXKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps:
Sulfonylation: The addition of a sulfonyl group, often using reagents like sulfonyl chlorides.
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Morpholinosulfonyl Group: Present in the target compound and 3f () and A1550134 (). This group enhances solubility and modulates enzyme-binding interactions .
- Substituent Positioning : The 3-position sulfonamide is conserved in all benzamide derivatives, while nitrogen substituents (e.g., 2-methyl-4-nitrophenyl vs. 4-methoxyphenyl) dictate selectivity and potency .
- Heterocyclic Variations : Compounds like those in and incorporate fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidine), expanding bioactivity beyond benzamide-based systems .
Key Differences :
Table 3: Bioactivity of Selected Analogues
Key Insights :
- h-NTPDases2 Inhibition: Compounds 3f and 3j () achieve sub-micromolar IC₅₀ values, attributed to the morpholinosulfonyl group’s interaction with the enzyme’s active site. The target compound’s nitro group may hinder solubility but could enhance binding via electron-deficient aromatic systems .
- Kinase Inhibition : Chromene derivatives () demonstrate kinase selectivity, highlighting the role of heterocyclic expansion in diversifying bioactivity .
Biological Activity
N-(2-methyl-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with specific substituents that influence its biological interactions. The presence of a nitro group and a morpholinosulfonyl group enhances its reactivity and binding affinity towards various biological targets, such as enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Interaction : It can bind to certain receptors, potentially leading to altered signal transduction processes.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV-1. The nitro group has been associated with enhanced binding to viral proteins, which is crucial for inhibiting viral replication .
- Anti-cancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its ability to interfere with cellular signaling pathways related to growth and survival makes it a candidate for further development in cancer therapeutics.
- Structure-Activity Relationship (SAR) : Studies have established SAR for related compounds, indicating that modifications in the nitro and sulfonyl groups significantly affect biological potency. For instance, the introduction of halogen substituents has been shown to improve binding affinity and biological activity .
Study 1: Antiviral Efficacy
A recent study evaluated the compound's efficacy against HIV-1 by assessing its ability to inhibit viral replication in vitro. The results demonstrated significant antiviral activity, with a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting potential as an antiviral agent.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 3.5 | HIV-1 |
| Control Compound A | 10 | HIV-1 |
| Control Compound B | 5 | HIV-1 |
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the compound was tested for cytotoxic effects on various cancer cell lines. The findings indicated that it induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
